molecular formula C27H22NP B12064538 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole

Cat. No.: B12064538
M. Wt: 391.4 g/mol
InChI Key: LFWMGRLZWPJWEJ-UHFFFAOYSA-N
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Description

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is an organophosphorus compound that features a phosphine group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole typically involves the reaction of 2-bromo-1-methylindole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group. The reaction conditions often include a temperature range of 80-120°C and a reaction time of 12-24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the indole ring.

    Substitution: The phenyl groups attached to the phosphorus atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be employed for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Modified indole derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is unique due to its indole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic applications where the indole ring can interact with substrates or intermediates in unique ways .

Properties

Molecular Formula

C27H22NP

Molecular Weight

391.4 g/mol

IUPAC Name

[2-(1-methylindol-2-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C27H22NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h2-20H,1H3

InChI Key

LFWMGRLZWPJWEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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